molecular formula C22H21ClN2S2 B2645172 2-[(2-Chlorophenyl)methylsulfanyl]-4-(4-methylphenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline CAS No. 339019-40-8

2-[(2-Chlorophenyl)methylsulfanyl]-4-(4-methylphenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline

Cat. No. B2645172
CAS RN: 339019-40-8
M. Wt: 412.99
InChI Key: MGYBBBDPZLDYSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Chlorophenyl)methylsulfanyl]-4-(4-methylphenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline is a useful research compound. Its molecular formula is C22H21ClN2S2 and its molecular weight is 412.99. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antituberculosis Activity

One of the primary applications involves the synthesis of 3-heteroarylthioquinoline derivatives, showcasing their potential antituberculosis activity. For instance, derivatives have been synthesized through the Friedlander annulation, displaying significant activity against Mycobacterium tuberculosis. Notably, certain compounds exhibited minimal cytotoxic effects against mouse fibroblasts, indicating their specificity and potential as antituberculosis agents (Selvam et al., 2011).

Photolytic Studies

Another area of research involves photolytic studies on arylsulfanyl alcohol radical cations, contributing to understanding the carbon-carbon bond fragmentation reactions. These studies provide insights into the behavior of sulfanyl groups under photoirradiation, which is crucial for designing photostable compounds or understanding their degradation pathways (Baciocchi et al., 2004).

Antimicrobial Agents

Further, new quinazolines have been synthesized and characterized for their antimicrobial properties. Research in this domain focuses on developing compounds with potential antibacterial and antifungal activities, highlighting the versatility of quinazoline derivatives in combating various pathogens (Desai et al., 2007).

Anti-inflammatory and Analgesic Agents

Quinazoline derivatives have also been explored for their potential anti-inflammatory and analgesic properties. The synthesis of novel 4(3H)-quinazolinone derivatives and their evaluation as anti-inflammatory and analgesic agents indicate the broad therapeutic potential of these compounds (Farag et al., 2012).

Chemical Transformations and Synthetic Methods

Research on chemical transformations and synthetic methods of quinazoline derivatives has led to the development of various novel compounds. These studies not only expand the chemical space of quinazoline derivatives but also provide valuable methodologies for synthesizing complex molecules with potential biological activities (Klose et al., 1997).

properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-4-(4-methylphenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2S2/c1-15-10-12-17(13-11-15)27-21-18-7-3-5-9-20(18)24-22(25-21)26-14-16-6-2-4-8-19(16)23/h2,4,6,8,10-13H,3,5,7,9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYBBBDPZLDYSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NC(=NC3=C2CCCC3)SCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Chlorophenyl)methylsulfanyl]-4-(4-methylphenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline

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